![molecular formula C27H25F3N6O3S2 B10780354 N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide](/img/structure/B10780354.png)

N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BTB07018 est un composé organique synthétique connu pour son rôle d’inhibiteur non compétitif de l’aminopeptidase N. Cette enzyme est impliquée dans le clivage des acides aminés neutres et basiques de l’extrémité N-terminale des substrats. BTB07018 a été découvert grâce au criblage virtuel et a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans le domaine du traitement du cancer .

Méthodes De Préparation

La préparation de BTB07018 implique des voies de synthèse qui ont été identifiées grâce au criblage virtuel. Les voies de synthèse spécifiques et les conditions de réaction pour BTB07018 ne sont pas largement documentées dans la littérature. On sait que le composé a été découvert aux côtés d’autres inhibiteurs tels que JFD00064 . Les méthodes de production industrielle pour BTB07018 ne sont pas non plus largement détaillées, mais il est généralement synthétisé dans des laboratoires de recherche à des fins expérimentales.

Analyse Des Réactions Chimiques

BTB07018 fonctionne principalement comme un inhibiteur non compétitif de l’aminopeptidase N. Les types de réactions qu’il subit comprennent :

Réactions d’inhibition : BTB07018 inhibe l’activité de l’aminopeptidase N en se liant à l’enzyme de manière non compétitive. Cela signifie qu’il ne concurrence pas le substrat pour le site actif, mais se lie à un site différent sur l’enzyme.

Réactions de liaison : Le composé se lie à l’aminopeptidase N, ce qui entraîne une diminution de l’activité de l’enzyme.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des substrats spécifiques pour l’aminopeptidase N et diverses conditions de dosage pour mesurer l’activité enzymatique. Le principal produit formé à partir de ces réactions est la forme inhibée de l’aminopeptidase N .

Applications de recherche scientifique

BTB07018 a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : BTB07018 a montré qu’il inhibait l’activité de l’aminopeptidase N dans les cellules tumorales humaines et murines, réduisant ainsi leur viabilité.

Biochimie : Le composé est utilisé pour étudier le rôle de l’aminopeptidase N dans divers processus biologiques, y compris la dégradation des protéines et la signalisation cellulaire.

Pharmacologie : BTB07018 est utilisé pour étudier les effets pharmacologiques de l’inhibition de l’aminopeptidase N et pour développer de nouveaux agents thérapeutiques ciblant cette enzyme

Applications De Recherche Scientifique

BTB07018 has several scientific research applications, including:

Cancer Research: BTB07018 has been shown to inhibit the activity of aminopeptidase N in human and murine tumor cells, reducing their viability.

Biochemistry: The compound is used to study the role of aminopeptidase N in various biological processes, including protein degradation and cell signaling.

Pharmacology: BTB07018 is used to investigate the pharmacological effects of aminopeptidase N inhibition and to develop new therapeutic agents targeting this enzyme

Mécanisme D'action

BTB07018 exerce ses effets en se liant à l’aminopeptidase N de manière non compétitive. Cela signifie qu’il ne concurrence pas le substrat pour le site actif, mais se lie à un site différent sur l’enzyme. Cette liaison entraîne un changement conformationnel de l’enzyme, réduisant ainsi son activité. Les cibles moléculaires de BTB07018 comprennent l’aminopeptidase N dans les modèles humains et porcins .

Comparaison Avec Des Composés Similaires

BTB07018 est similaire à d’autres inhibiteurs non compétitifs de l’aminopeptidase N, tels que JFD00064. Il est unique en termes de propriétés de liaison spécifiques et d’effets inhibiteurs. Des composés similaires comprennent :

Propriétés

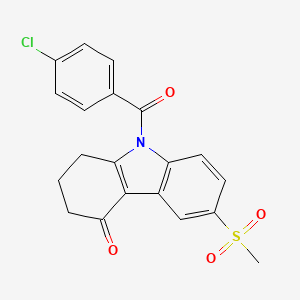

Formule moléculaire |

C27H25F3N6O3S2 |

|---|---|

Poids moléculaire |

602.7 g/mol |

Nom IUPAC |

N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C27H25F3N6O3S2/c1-18-6-8-19(9-7-18)25(37)31-32-26(35-14-2-3-15-35)34-41(38,39)21-12-10-20(11-13-21)36-22(23-5-4-16-40-23)17-24(33-36)27(28,29)30/h4-13,16-17H,2-3,14-15H2,1H3,(H,31,37)(H,32,34) |

Clé InChI |

FPHDAMLVFFWTQL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)NNC(=NS(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CS4)N5CCCC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)

![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)

![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)

![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)

![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)

![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)

![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)

![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)

![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)

![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)